2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096334-70-0
VCID: VC8017106
InChI: InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.7

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

CAS No.: 2096334-70-0

Cat. No.: VC8017106

Molecular Formula: C18H27BClNO2

Molecular Weight: 335.7

* For research use only. Not for human or veterinary use.

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester - 2096334-70-0

Specification

CAS No. 2096334-70-0
Molecular Formula C18H27BClNO2
Molecular Weight 335.7
IUPAC Name 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Standard InChI InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Standard InChI Key RKGYUSAGRSCEAF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₇BClNO₂, with a molar mass of 335.7 g/mol. Its IUPAC name, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine, reflects the pinacol-protected boronic acid moiety and the piperidine-methyl substituent. The boronic ester group enhances stability and solubility in organic solvents, critical for synthetic applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2096334-70-0
Molecular FormulaC₁₈H₂₇BClNO₂
Molecular Weight335.7 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)Cl
Boiling PointNot reported
Melting PointNot reported

The Canonical SMILES string highlights the boronic ester’s dioxaborolane ring and the chloro-piperidinomethyl-phenyl backbone. Stability under ambient conditions is attributed to the pinacol group, which mitigates boronic acid’s propensity for protodeboronation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Boronation: Introduction of the boronic acid group via lithiation-borylation or Miyaura borylation.

  • Protection: Reaction with pinacol to form the ester, enhancing stability .

  • Functionalization: Installation of the piperidinomethyl group via alkylation or reductive amination .

A representative route from involves:

  • Starting with 2-chloro-5-bromophenylboronic acid.

  • Suzuki-Miyaura coupling with piperidinomethyl reagents.

  • Pinacol protection under acidic conditions.

Challenges and Innovations

Key challenges include controlling regioselectivity during boronation and minimizing side reactions with the piperidine moiety. Recent advances employ palladium catalysts (e.g., Pd(dppf)Cl₂) for efficient cross-coupling . Microwave-assisted synthesis has reduced reaction times from hours to minutes in related boronic esters .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a versatile arylboronic ester partner in Suzuki-Miyaura reactions, enabling access to biaryl structures. For example, coupling with aryl halides yields complex pharmaceuticals like kinase inhibitors .

Table 2: Representative Coupling Reactions

ElectrophileProductYieldSource
4-Bromoanisole2-Chloro-5-(piperidinomethyl)-4’-methoxybiphenyl78%
3-IodopyridineHeteroaryl analog65%

Catalysis and Material Science

The piperidine group’s basicity facilitates its use in asymmetric catalysis. In material science, it contributes to metal-organic frameworks (MOFs) with tailored porosity .

ParameterRecommendationSource
Storage4–8°C, inert atmosphere
Protective EquipmentGloves, goggles, fume hood
DisposalIncineration

Comparative Analysis

Analogous Boronic Esters

Compared to 2-chloro-5-(trifluoromethyl)phenylboronic acid , the piperidinomethyl group enhances solubility but reduces electrophilicity. In contrast, pyridine-based analogs (e.g., 2-chloropyridine-5-boronic ester ) exhibit higher reactivity in cross-couplings but lower metabolic stability .

Future Directions

  • Biological Screening: Evaluate affinity for cancer-related proteases or bacterial enzymes.

  • Formulation Studies: Develop nanoparticle carriers to enhance bioavailability.

  • Green Chemistry: Explore biocatalytic routes to reduce reliance on palladium catalysts.

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